molecular formula C10H14N2O2 B12583650 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide

2-ethoxy-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B12583650
M. Wt: 194.23 g/mol
InChI Key: PFINCDFEFVIRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(6-methylpyridin-2-yl)acetamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Acetamide derivatives based on pyridine scaffolds, such as this compound, are of significant interest in medicinal and organic chemistry . The 6-methylpyridin-2-yl group is a common pharmacophore found in molecules with diverse biological activities, and the incorporation of an ethoxyacetamide side chain can enhance physicochemical properties and influence binding to biological targets . Similar structural motifs are frequently explored in the synthesis of potential pharmaceutical agents, including receptor agonists and antagonists for neurological targets . Researchers utilize this family of compounds as versatile intermediates or building blocks for constructing more complex molecular architectures, such as in the development of novel 5-HT1A receptor agonists . The compound's structure allows for potential investigation in various biochemical and pharmacological assays.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-ethoxy-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-3-14-7-10(13)12-9-6-4-5-8(2)11-9/h4-6H,3,7H2,1-2H3,(H,11,12,13)

InChI Key

PFINCDFEFVIRJN-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and reduces the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Scientific Research Applications

2-Ethoxy-N-(6-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Synthesis Method Biological Activity/Applications References
2-Ethoxy-N-(6-methylpyridin-2-yl)acetamide -OCH₂CH₃ (α-position), 6-Me-pyridin-2-yl Not reported Likely IR: ~1675–1680 cm⁻¹ (amide C=O), δ 1.3–1.5 ppm (ethoxy CH₃) in ¹H NMR Likely via coupling 6-methylpyridin-2-amine with ethoxy-acetamide intermediate Not explicitly reported; inferred agrochemical potential
2-Amino-N-(6-methylpyridin-2-yl)acetamide -NH₂ (α-position), 6-Me-pyridin-2-yl Not reported IR: 3293 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O); ¹H NMR: δ 3.37 (s, CH₃) Fischer esterification + coupling with 2-amino-6-methylpyridine Antitumor activity (preliminary docking studies)
2-Ethoxy-N-(pyridin-4-yl)acetamide -OCH₂CH₃ (α-position), pyridin-4-yl 171–172 IR: 1677 cm⁻¹ (C=O); ¹H NMR: δ 3.37 (s, CH₃), δ 7.44 (d, pyridin-4-yl) H₂SO₄-mediated coupling in MeOH Antimicrobial activity (inferred from structural analogs)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide -S-pyrimidinyl, 4-Me-pyridin-2-yl Not reported ¹H NMR: δ 2.25 (s, pyrimidinyl CH₃), δ 8.43 (d, pyridinyl H) Reaction of 2-thio-pyrimidine with chloroacetamide derivative Intermediate for bioactive molecules
N-(6-Aminopyridin-2-yl)acetamide -NH₂ (pyridin-2-yl), -CH₃ (acetamide) Not reported ¹H NMR: δ 6.5–7.5 (pyridinyl H), δ 2.1 (s, CH₃) Coupling of 6-aminopyridin-2-amine with acetyl chloride Pharmaceutical intermediate

Structural and Electronic Comparisons

  • Ethoxy vs. Amino/Methoxy Substituents: The ethoxy group in the target compound increases lipophilicity compared to amino (-NH₂) or methoxy (-OCH₃) groups, which may enhance bioavailability but reduce solubility in polar solvents .
  • Pyridin-4-yl analogs (e.g., compound from ) exhibit distinct electronic profiles due to the para-substitution, altering dipole interactions in molecular recognition .

Physicochemical Properties

  • Melting Points: Ethoxy-substituted analogs (e.g., 171–172°C for pyridin-4-yl derivative) generally exhibit lower melting points than amino-substituted counterparts due to reduced hydrogen-bonding capacity .
  • Spectroscopic Signatures: The C=O stretch in IR for ethoxy-substituted acetamides (~1675–1680 cm⁻¹) is slightly redshifted compared to cyanoacetamides (~1685 cm⁻¹) due to electron-donating ethoxy groups . In ¹H NMR, ethoxy protons resonate as a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (CH₂), distinct from methoxy singlets at δ 3.3–3.5 ppm .

Biological Activity

2-ethoxy-N-(6-methylpyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has a molecular formula of C10H14N2O2 and features an ethoxy group attached to a pyridine ring, which may influence its solubility and interaction with biological targets.

The biological activity of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , affecting various cellular pathways. Such interactions can lead to alterations in metabolic processes, potentially offering therapeutic benefits.

Antimicrobial Activity

Research indicates that derivatives of pyridine-based compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1.9 to 125 μg/mL, indicating their efficacy in inhibiting bacterial growth .

Anticancer Potential

2-ethoxy-N-(6-methylpyridin-2-yl)acetamide and its derivatives have been evaluated for their anticancer properties. In vitro studies have reported cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), with IC50 values demonstrating varying degrees of potency . These findings suggest a potential role for this compound in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted on various acetamide derivatives showed that certain compounds exhibited broad-spectrum antimicrobial activity. The most effective derivatives demonstrated MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of pyridine derivatives, 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide was evaluated against multiple cancer cell lines. Results indicated significant cytotoxicity, with the compound showing promising results for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
2-Ethoxy-N-(6-methylpyridin-2-yl)acetamideEthoxy group on pyridine1.9 - 12527.1 (MDA-MB-231)
N-(4-Methylpyridin-2-yl)acetamideSimilar structureComparableModerate
N-(pyridin-3-yl)acetamideDifferent substitution patternVariesLower than above

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